What are the physical and chemical properties of nitroethylene?
What are the physical and chemical properties of nitroethylene?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroethylene (C₂H₃NO₂), the simplest of the nitroalkenes, is a highly reactive and versatile synthetic intermediate. Its potent electrophilic nature, driven by the strong electron-withdrawing nitro group, makes it a valuable reagent in a multitude of organic transformations. This technical guide provides an in-depth overview of the physical and chemical properties of nitroethylene, offering crucial data for its safe handling, storage, and effective utilization in research and development, particularly within the pharmaceutical and materials science sectors. Key reactions, including cycloadditions, Michael additions, and polymerizations, are discussed in detail.
Physical Properties of Nitroethylene
Nitroethylene is a colorless to light yellow liquid under standard conditions.[1][2] It possesses a pungent odor and is known to be a lachrymatory agent.[1][3] Due to the polarity induced by the nitro group, nitroethylene is soluble in water as well as in various organic solvents such as ethanol, acetone, benzene (B151609), chloroform, methanol, and toluene.[1][4] Despite its reactivity, it can be stored for extended periods as a solution in benzene at low temperatures.[4]
A summary of its key physical and computed properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-nitroethene | [5] |
| Synonyms | Nitroethene, 1-Nitroethylene | [3][4] |
| CAS Number | 3638-64-0 | [3][4] |
| Molecular Formula | C₂H₃NO₂ | [3][4] |
| Molecular Weight | 73.05 g/mol | [3][6] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Melting Point | -55.5 °C (-67.9 °F; 217.65 K) | [1][4][6] |
| Boiling Point | 98.5 °C (209.3 °F; 371.6 K) at 760 mmHg | [3][4][6] |
| Density | 1.073 g/cm³ at 13.8 °C | [4][7] |
| Solubility in Water | 78.9 g/L | [4] |
| Vapor Pressure | 45.8 mmHg at 25 °C | [3][4] |
| Flash Point | 23.2 °C (73.8 °F; 296.3 K) | [4] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
| logP (Octanol/Water) | -1.702 | [4] |
| Polar Surface Area | 45.82 Ų | [3] |
| Refractive Index | 1.4282 | [1] |
| Molar Refractivity | 17.06 cm³ | [3] |
| Dipole Moment | 3.44 D | [8] |
| Enthalpy of Vaporization | 32.39 kJ/mol | [3] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 56 kJ mol⁻¹ | [4] |
Chemical Properties and Reactivity
Nitroethylene is characterized by its high reactivity, which stems from the electron-deficient nature of its carbon-carbon double bond. The potent electron-withdrawing nitro group polarizes the π-system, rendering the β-carbon highly susceptible to nucleophilic attack. This inherent reactivity allows nitroethylene to participate in a wide array of chemical transformations, even at low temperatures.[4][9]
Caption: Resonance structures of nitroethylene illustrating its electrophilicity.
Cycloaddition Reactions
Nitroethylene is a potent dienophile in [4+2] Diels-Alder cycloadditions and a dipolarophile in [3+2] cycloadditions due to its electron-deficient double bond.[4][6]
-
Diels-Alder Reactions ([4+2] Cycloadditions): It readily reacts with a variety of dienes, such as cyclopentadiene (B3395910), to form six-membered cyclohexene (B86901) derivatives.[6][9] These reactions proceed through a concerted, pericyclic mechanism.[6] The reaction with cyclopentadiene, for instance, yields a bicyclic adduct where the nitro group preferentially occupies the endo position.[6][10]
Caption: Schematic of the Diels-Alder reaction between cyclopentadiene and nitroethylene.
-
[3+2] Cycloadditions: Nitroethylene also participates as a 2π electron source in 1,3-dipolar cycloadditions with species like nitrones to form five-membered heterocyclic rings, such as isoxazolidines.[4][6] The regioselectivity of these reactions is governed by frontier molecular orbital (FMO) interactions.[6]
Michael Addition
As a classic Michael acceptor, nitroethylene undergoes 1,4-conjugate addition with a wide range of nucleophiles.[6][11] This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds. Common nucleophiles include enolates, amines, stabilized carbanions, and even aromatic systems like indole.[9][11] The reaction proceeds via the formation of an enolate or related nucleophile, which then attacks the β-carbon of nitroethylene.[6]
Caption: Generalized workflow of a Michael addition reaction with nitroethylene.
Polymerization
Nitroethylene is highly prone to polymerization, a characteristic that underscores its reactivity.[6] This can occur through both radical and anionic mechanisms.
-
Anionic Polymerization: Due to the strongly electron-withdrawing nitro group which stabilizes a carbanion at the α-position, nitroethylene readily undergoes anionic polymerization.[6] The process is initiated by nucleophilic addition to the double bond.[6]
-
Radical Polymerization: At low temperatures (e.g., -78 °C), nitroethylene can self-polymerize via a radical mechanism.[4] This can be initiated by gamma ray irradiation in a solvent like THF.[4] The presence of water can also initiate polymerization.[4] The resulting polynitroethylene has been investigated for applications in energetic materials due to its high nitrogen content and positive heat of formation.[6]
Other Reactions
Nitroethylene can also participate in ene reactions and[3][3]-sigmatropic rearrangements.[6][12] The nitro group in the resulting products is a versatile functional handle that can be reduced to an amine or converted to a carbonyl group via the Nef reaction, further expanding its synthetic utility.[11][13]
Synthesis and Handling
Synthesis
The most common laboratory synthesis of nitroethylene involves the dehydration of 2-nitroethanol (B1329411).[1][14][15] This is typically achieved by heating 2-nitroethanol with a dehydrating agent like phthalic anhydride (B1165640), followed by distillation of the product.[14][15]
Experimental Protocol: Synthesis of Nitroethylene from 2-Nitroethanol
-
Reactants: 2-Nitroethanol and phthalic anhydride.
-
Procedure (General):
-
2-Nitroethanol is mixed with phthalic anhydride in a distillation apparatus.
-
The mixture is heated, causing dehydration of the 2-nitroethanol.
-
Nitroethylene is formed and distills from the reaction mixture. It can be collected under reduced pressure to minimize thermal decomposition.[15]
-
The collected product is a lachrymatory oil.[1]
-
-
Purification: The crude product can be further purified, for example, by column chromatography if necessary for specific applications.[14]
Stability and Storage
Nitroethylene is notoriously unstable and readily decomposes or polymerizes at room temperature.[1][4] It is also sensitive to polymerization initiated by traces of water or bases.[1][4]
To mitigate its instability, several stabilization strategies are employed:
-
Refrigeration: Storing nitroethylene at low temperatures (-10 °C) significantly extends its shelf life.[4][6]
-
Solvent Stabilization: Solutions of nitroethylene in dry benzene (e.g., 10%) can be stable for up to six months when refrigerated.[1][4] The use of polar aprotic solvents like dichloromethane (B109758) in combination with radical inhibitors (e.g., t-butyl alcohol) can also enhance stability.[6][16]
Safety and Handling
Nitroethylene is a hazardous compound and must be handled with appropriate safety precautions.
-
Toxicity: It is suspected to be harmful if inhaled or ingested and can cause irritation to the skin, eyes, and respiratory system.[3][6]
-
Flammability: It is a flammable liquid.[6]
-
Reactivity Hazards: It can react violently with strong oxidizing agents and bases.[6] Polymerization can be violent, especially in the presence of bases.[1]
Recommended Handling Procedures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][19]
-
Ground and bond containers when transferring the material to prevent static discharge.[18]
-
In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[19]
-
For spills, eliminate all ignition sources and use non-sparking tools for cleanup.[18][20]
Applications in Research and Development
The rich reactivity of nitroethylene makes it a valuable C2 synthon in organic synthesis. It is a key intermediate in the construction of complex molecular architectures found in natural products and pharmaceuticals.[11] Its ability to introduce a nitroethyl group, which can be subsequently transformed into other functional groups, provides synthetic chemists with a powerful tool for molecular design and drug development.[11] Furthermore, its polymerization leads to materials with potential applications in the field of organic electronics and energetic materials.[6]
Conclusion
Nitroethylene is a molecule of significant synthetic potential, defined by the pronounced electrophilicity of its double bond. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is paramount for its safe and effective use. This guide provides a foundational repository of technical data to aid researchers, scientists, and drug development professionals in harnessing the synthetic power of this versatile reagent.
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